molecular formula C7H12O3 B13497574 {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol

{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol

Cat. No.: B13497574
M. Wt: 144.17 g/mol
InChI Key: YVLHPTLEOXZMJY-UHFFFAOYSA-N
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Description

{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol is a bicyclic ether derivative characterized by a 3.2.1 bicyclic framework with oxygen bridges at positions 2 and 6 and a hydroxymethyl (-CH2OH) substituent at position 1. The compound’s structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and natural product biosynthesis. For example, the 2,6-dioxabicyclo[3.2.1]octane scaffold is a key motif in fungal polyketides like aurovertins, which inhibit ATP synthase . Synthetically, this compound can be accessed via palladium-catalyzed cyclization of alkenols followed by iodo-cyclization, enabling stereoselective construction of the bicyclic system .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2,6-dioxabicyclo[3.2.1]octan-1-ylmethanol

InChI

InChI=1S/C7H12O3/c8-4-7-3-6(9-5-7)1-2-10-7/h6,8H,1-5H2

InChI Key

YVLHPTLEOXZMJY-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1OC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol typically involves the reaction of aldehydes with methyl vinyl ketone. This process can be carried out in two steps, starting with the formation of an intermediate compound, followed by a cyclization reaction to form the bicyclic acetal structure . Another method involves the use of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as a starting material, which undergoes a series of reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in specific chemical reactions, such as ring-opening polymerization, which can lead to the formation of polymers with unique properties . Additionally, the presence of oxygen atoms in the ring system can facilitate interactions with other molecules, enhancing its reactivity and functionality.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol and related bicyclic compounds:

Compound Name Molecular Formula Functional Groups Oxygen Bridge Positions Key Properties/Applications References
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol C₇H₁₂O₃ -CH₂OH 2,6 Biosynthetic precursor; stereoselective synthesis via Pd catalysis
{8-Oxabicyclo[3.2.1]octan-3-yl}methanol C₈H₁₄O₂ -CH₂OH 8 (single oxygen bridge) Altered reactivity due to mono-ether bridge; lower ring strain
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one C₆H₈O₃ Ketone (-C=O) 6,8 Chiral building block; used in squalestatin core synthesis
6,8-Dioxabicyclo[3.2.1]Octan-4-yl benzoate C₁₃H₁₄O₄ Ester (-OCOPh) 6,8 Increased lipophilicity; used in derivatization studies
2,5-Dioxabicyclo[2.2.1]heptane C₅H₈O₂ None 2,5 Smaller ring system; lower steric strain; common in acetogenins

Thermodynamic and Steric Considerations

  • Bulky substituents (e.g., benzoate in ) increase steric hindrance, making 6,8-dioxabicyclo[3.2.1]octanes thermodynamically unfavorable compared to smaller systems like 2,5-dioxabicyclo[2.2.1]heptane .
  • The 3.2.1 bicyclic system is highly strained, leading to competing fragmentation pathways during reactions. For example, β-(ester)alkyl fragmentation competes with radical-polar shifts in strained systems .

Spectroscopic and Analytical Differences

  • Mass spectrometry of substituted dioxabicyclo[3.2.1]octanes shows complex fragmentation patterns influenced by substituents. For instance, ester or ketone groups alter dominant ion peaks compared to the methanol derivative .
  • NMR data (e.g., NOESY cross-peaks) help distinguish regioisomers, such as differentiating 2,6-dioxabicyclo[3.2.1]octane from 2,5-dioxabicyclo[2.2.1]heptane systems .

Biological Activity

{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol is a bicyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structural features allow it to participate in diverse chemical reactions, making it a potential candidate for developing bioactive compounds. This article explores the biological activity of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol, including its synthesis, mechanisms of action, and applications in pharmacology.

The synthesis of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol typically involves the reaction of specific precursors under controlled conditions. One common method employs barium oxide in dimethylformamide at elevated temperatures, which facilitates the formation of the bicyclic structure. The compound can undergo various reactions, including oxidation to yield aldehydes or carboxylic acids and substitution reactions that introduce different functional groups.

The biological activity of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol is largely attributed to its interaction with molecular targets within biological pathways. Its ability to undergo oxidation and reduction reactions allows it to modulate various biochemical processes, potentially influencing cellular functions and signaling pathways. For instance, derivatives of this compound are being studied for their potential roles as intermediates in the synthesis of bioactive pharmaceuticals .

Biological Activity

Research indicates that {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol and its derivatives exhibit notable biological activities:

  • Antimicrobial Properties : Several studies have highlighted the antimicrobial potential of compounds derived from this bicyclic structure, suggesting their utility in developing new antibiotics.
  • Calcium Channel Modulation : Some derivatives have shown positive inotropic effects through type L calcium channel activation, indicating potential applications in treating cardiovascular diseases .
  • Neuroprotective Effects : There is emerging evidence that compounds related to {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol may offer neuroprotective benefits by modulating neurotransmitter systems.

Case Study 1: Antimicrobial Activity

In a study examining various derivatives of bicyclic compounds, researchers found that certain derivatives of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy, revealing zones of inhibition comparable to established antibiotics.

Case Study 2: Cardiovascular Applications

A recent investigation into the cardiovascular effects of a derivative compound demonstrated its ability to enhance cardiac contractility via calcium channel activation. The study employed isolated heart models to assess the positive inotropic effects and concluded that this compound could serve as a lead for developing new heart failure therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanolStructureAntimicrobial, calcium channel modulation
6,8-dioxabicyclo[3.2.1]octaneStructureNeuroprotective effects
{2,6-dioxabicyclo[3.2.1]octan-1-yl}methanamine hydrochlorideStructurePotential anti-inflammatory properties

Q & A

Basic Research Questions

Q. How can mass spectrometry (MS) be utilized to determine the structure of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol derivatives?

  • Methodological Approach : MS analysis of substituted dioxabicyclo[3.2.1]octanes reveals prominent peaks corresponding to the loss of substituents (e.g., C-7 groups). For example, acetyl or hydroxyethyl substituents generate base peaks via cleavage of the C-7 moiety. However, complex substituents may obscure fragmentation patterns, requiring complementary techniques like NMR for validation .
  • Key Consideration : Cross-validate spectral data with synthetic standards to avoid misassignment due to overlapping fragment ions.

Q. What are reliable synthetic routes for {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol, and how do reaction conditions influence stereochemistry?

  • Methodological Approach : The dioxabicyclo core can be synthesized via Wacker oxidation of linear diol precursors, with stereochemical outcomes controlled by chiral auxiliaries or reaction solvents. For example, intramolecular transacetalization of diols under acidic conditions yields stereodefined products .
  • Key Consideration : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to ensure regioselectivity and minimize side reactions.

Q. How does solvent choice affect the stability and reactivity of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol in fragmentation reactions?

  • Methodological Approach : Protic solvents (e.g., methanol) can initiate lactone ring-opening reactions, leading to ester formation, while aprotic solvents (e.g., DMSO) favor alternative pathways like pyrrole synthesis. Solvent polarity directly impacts reaction intermediates and product distribution .
  • Key Consideration : Optimize solvent systems using kinetic studies to isolate desired products (e.g., carboxylic acids vs. esters).

Advanced Research Questions

Q. What mechanistic insights explain the skeletal rearrangements of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol derivatives under Appel or Mitsunobu conditions?

  • Methodological Approach : Appel reactions (using CCl₄/PPh₃) promote C-O bond cleavage and carbocation rearrangements. For example, treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride yields bicyclic chlorides via SN1 mechanisms. Computational modeling (e.g., DFT) can map transition states and regioselectivity .
  • Key Consideration : Use deuterated analogs to trace hydrogen migration pathways during rearrangement .

Q. How can enzymatic pathways be engineered to biosynthesize the dioxabicyclo[3.2.1]octane scaffold?

  • Methodological Approach : Fungal polyketide synthases (PKS) generate polyene precursors, which are iteratively modified by flavin-dependent monooxygenases (FMOs) and epoxide hydrolases. For instance, aurovertin biosynthesis involves anti-Baldwin 6-endo-tet cyclization to form the dioxabicyclo ring .
  • Key Consideration : Heterologous expression of PKS and tailoring enzymes in model hosts (e.g., Aspergillus) requires codon optimization and pathway balancing .

Q. What challenges arise in resolving stereochemical ambiguities of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol derivatives using NMR or X-ray crystallography?

  • Methodological Approach : Lanthanide-induced shift (LIS) NMR experiments can assign stereocenters by analyzing paramagnetic shifts. For multistriatin-d₃ isomers, LIS data (λ = 6) correlate with dihedral angles (φ, ψ) to validate chair or boat conformations .
  • Key Consideration : Crystallize derivatives with heavy atoms (e.g., bromine) to enhance X-ray diffraction resolution .

Q. How do substituent effects influence the biological activity of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol analogs as ASGPR (asialoglycoprotein receptor) targeting agents?

  • Methodological Approach : Diol-containing derivatives exhibit high affinity for ASGPR due to chelation with calcium ions in the receptor’s binding pocket. Structure-activity relationship (SAR) studies should vary hydroxyl group positions and evaluate binding via surface plasmon resonance (SPR) .
  • Key Consideration : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes before synthetic efforts .

Safety and Stability Considerations

Q. What protocols ensure safe handling of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol in laboratory settings?

  • Methodological Approach : Follow GHS guidelines: Use P95/P1 respirators for particulate protection, nitrile gloves, and fume hoods. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention for persistent irritation .
  • Key Consideration : Store compounds in airtight containers under inert gas (e.g., argon) to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.